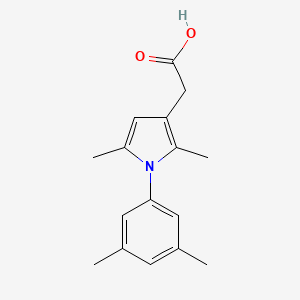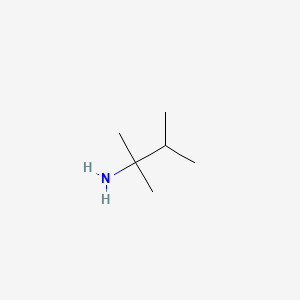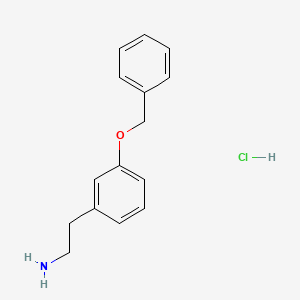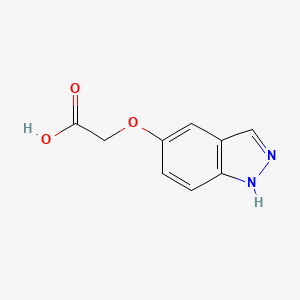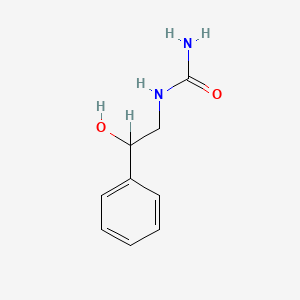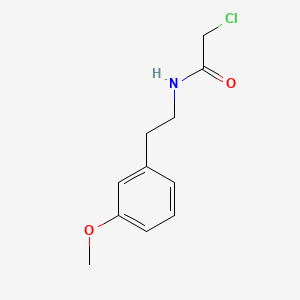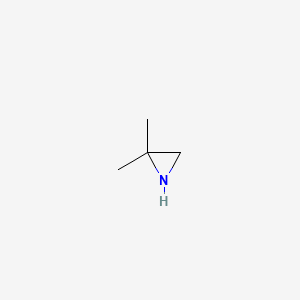
2,2-Dimethylaziridine
Descripción general
Descripción
2,2-Dimethylaziridine is a type of aziridine compound characterized by the presence of two methyl groups attached to the same nitrogen atom in the three-membered aziridine ring. This structural feature imparts unique chemical properties to the molecule, making it a subject of interest in various chemical reactions and potential applications, particularly in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2,2-dimethylaziridine derivatives can be achieved through different methods. For instance, 3-(2-chloroalkyl)-2,2-dihaloaziridines are synthesized via cycloaddition of dihalocarbenes to the CN double bond of β-chloroimines . Another example is the synthesis of 3-cyclopropyl-1,2-dimethyldiaziridine, which involves a procedure that combines cyclopropane and diaziridine rings in one molecule .
Molecular Structure Analysis
The molecular structure of aziridine compounds can be complex, with the potential for various conformations. For example, the molecular structure of 3-cyclopropyl-1,2-dimethyldiaziridine has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing the presence of anti and gauche conformers . The structural parameters of these gaseous molecules have been compared with those of structural analogues in the crystal phase.
Chemical Reactions Analysis
2,2-Dimethylaziridine and its derivatives participate in a variety of chemical reactions. Nucleophilic cleavage of 2,2-dimethylaziridines can exhibit regioselectivity depending on the degree of leaving group activation, with abnormal ring opening explained by an SET mechanism . Additionally, acylated 2,2-dimethylaziridines exhibit regioselectivity in ring opening by sodium thiophenolate, demonstrating borderline SN2 behavior due to the planarization of the nitrogen pyramid . Furthermore, reactions with aliphatic amines can form N,N'-substituted 1,1-dimethylethylenediamines through highly regioselective ring opening of activated 2,2-dimethylaziridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethylaziridine compounds are influenced by their molecular structure. For instance, the stability of these compounds in physiological media is a critical aspect, as they undergo rapid hydrolysis under neutral or acidic conditions and are stable only in alkaline solutions . The photolysis of aroyl azides in the presence of 2,2-dimethylaziridine derivatives can lead to the formation of tetramethyl-1-aroylaziridines and tetramethyl-2-aryl-2-oxazolines . Additionally, the reactivity of these compounds in biological systems has been investigated, with procedures developed for their quantitative estimation in blood and urine .
Aplicaciones Científicas De Investigación
Quantitative Estimation in Biological Systems
2,2-Dimethylaziridine compounds have been used in biological systems for their alkylating properties. A study by Lalka and Bardos (1973) developed procedures for the quantitative estimation of these compounds in blood and urine. They found that 2,2-dimethylaziridine agents undergo rapid hydrolysis under neutral or acidic conditions and are stable only in alkaline solutions (Lalka & Bardos, 1973).
Antitumor Applications and Radiation Potentiating Effects
Bardos, Dunn, and Perlman (1979) identified the use of 2,2-dimethyl phosphoraziridines as antitumor agents that show synergistic effects with X-irradiation. These compounds exhibit rapid hydrolysis and have potential in blocking the repair of X-irradiation-induced DNA strand breaks (Bardos, Dunn, & Perlman, 1979).
Synthesis and Antineoplastic Properties
In a study by MacDiarmid et al. (1985), a series of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides was synthesized. These compounds exhibited significant antitumor activity, highlighting the role of 2,2-dimethylaziridine in enhancing antitumor selectivity (MacDiarmid et al., 1985).
Nucleophilic Cleavage and Reaction Mechanism
Stamm et al. (1982) explored the regioselectivity of nucleophilic attack on 2,2-dimethylaziridines, which is influenced by the degree of leaving group activation. This study provides insights into the reaction mechanism of these compounds (Stamm et al., 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4(2)3-5-4/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRJGEWVJCCOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903792 | |
| Record name | 2,2-Dimethylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylaziridine | |
CAS RN |
2658-24-4 | |
| Record name | 2,2-Dimethylaziridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2658-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylaziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002658244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylaziridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30903792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLAZIRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCA336D1SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,2-Dimethylaziridine?
A1: 2,2-Dimethylaziridine has the molecular formula C4H9N and a molecular weight of 71.12 g/mol.
Q2: Are there any spectroscopic data available for 2,2-Dimethylaziridine?
A2: Yes, research articles mention the use of various spectroscopic techniques for characterization. This includes infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). []
Q3: How stable is 2,2-Dimethylaziridine in biological systems?
A3: 2,2-Dimethylaziridine exhibits limited stability in biological media. Studies in dogs showed a half-life of 9–15 minutes in whole canine blood, highlighting its rapid degradation in biological tissues. []
Q4: How does the stability of 2,2-Dimethylaziridine derivatives compare to the unsubstituted analog?
A4: Research indicates that the stability of 2,2-Dimethylaziridine derivatives can vary significantly. Some derivatives, like bis(2,2-dimethyl-1-aziridinyl)phosphinic amides, show a wide range of stability towards hydrolysis of the aziridine ring. [] Interestingly, 2,2-Dimethylaziridine analogs demonstrate a faster hydrolysis rate compared to unsubstituted aziridine derivatives like AB-100 due to a carbonium-ion driven mechanism. []
Q5: Can 2,2-Dimethylaziridine derivatives act as catalysts?
A5: While 2,2-Dimethylaziridine itself may not be a catalyst, its derivatives can participate in catalytic processes. For instance, silica gel, acting as a Lewis acid, catalyzes the transformation of N-acyl-2,2-dimethylaziridines into various products. [] This reaction proceeds through a pentacoordinated aziridinium silicate ion intermediate.
Q6: Have computational methods been employed to study 2,2-Dimethylaziridine and its derivatives?
A6: Yes, computational chemistry techniques have been used to understand the reactivity of 2,2-Dimethylaziridine. For example, the geometries of various reactants, intermediates, and transition states involved in the reactions of N-acyl-2,2-dimethylaziridines catalyzed by acid-activated clays have been optimized using Hartree-Fock (HF) and density functional theory (DFT) methods. []
Q7: How do structural modifications of 2,2-Dimethylaziridine impact its biological activity?
A7: Research on bis(2,2-dimethyl-1-aziridinyl)phosphinic amides illustrates that modifications to the N-substituent significantly influence antitumor activity, cholinesterase inhibitory activity, and hydrolytic stability. [] This highlights the importance of SAR studies in optimizing the desired biological effects.
Q8: How does the presence of a 2,2-dimethylaziridine group impact the mechanism of action compared to unsubstituted analogs?
A8: The 2,2-dimethylaziridine group significantly alters the reactivity compared to unsubstituted aziridines. This is exemplified by the hydrolysis of ethyl bis(2,2-dimethyl-1-aziridinyl)phosphinyl carbamate (AB-132). AB-132 hydrolyzes via a tertiary carbonium ion mechanism, a pathway inaccessible to its unsubstituted counterparts. This distinct reactivity contributes to AB-132's unique pharmacological profile, including cholinesterase inhibition. []
Q9: What strategies have been explored to improve the stability or bioavailability of 2,2-Dimethylaziridine derivatives?
A9: Research on nucleoside phosphoraziridines as potential antineoplastic agents provides an example. The inherent instability of 3'- and 5'-(2,2-DMAP)carbamates of thymidine led to the synthesis of their corresponding O-acetyl derivatives to enhance stability. [] This illustrates a strategy of chemical modification to circumvent stability issues.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



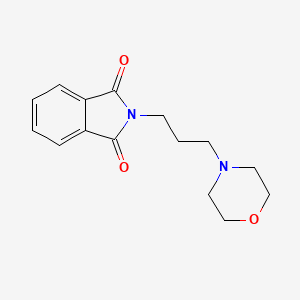
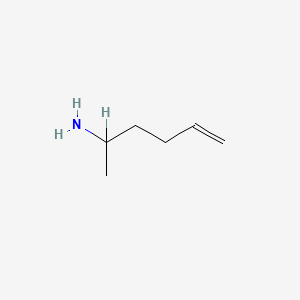
![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)
